![molecular formula C14H15ClN4O B2538730 3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide CAS No. 478039-72-4](/img/structure/B2538730.png)

3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide

Übersicht

Beschreibung

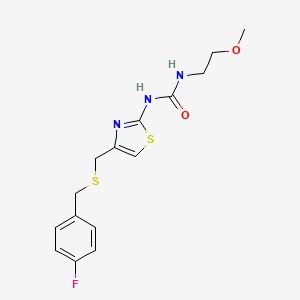

The compound 3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide is a synthetic molecule that appears to be related to various heterocyclic compounds described in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amino-heterocycles with other reactive intermediates. For example, the synthesis of 3-(dichloroacetyl)chromone, which shares a similar complexity in its heterocyclic system, is achieved by reacting 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one with dichloroacetyl chloride . This suggests that the synthesis of this compound might also involve the use of reactive acyl chlorides and heterocyclic amines.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was determined, revealing a monoclinic space group and the presence of intermolecular hydrogen bonds . Similarly, the structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one was established, showing planar pyrido-pyrimidine moieties and stabilization by hydrogen bonds . These findings suggest that the compound of interest may also exhibit a planar structure in part of its molecular system and could form hydrogen bonds that stabilize its structure.

Chemical Reactions Analysis

The reactivity of related compounds can provide insights into the potential chemical reactions of this compound. For example, the reaction of 3-(dichloroacetyl)chromone with electron-rich amino-heterocycles leads to diverse fused pyridines . This indicates that the compound may also react with electron-rich species to form new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds can be indicative of those for this compound. For instance, the crystal structure and spectral characteristics of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one were studied, showing that the compound exists in different forms depending on the medium . This suggests that the compound of interest may also exhibit different tautomeric forms and could have varying properties in solution versus the solid state.

Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. Such scaffolds are extensively used due to their broad synthetic applications and bioavailability, highlighting the importance of innovative catalysts in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Environmental Impact of Pesticides

The environmental and health impacts of pesticides, including organophosphates and pyrethroids, underscore the significance of research on chemical compounds that could potentially mitigate these impacts. Studies focusing on the urinary biomarkers of pesticide exposure in children suggest avenues for further research on compounds that could offer safer alternatives or mitigation strategies for pesticide exposure (Egeghy et al., 2011).

Chemical Synthesis and Properties

Research on the chemistry and properties of certain pyridine and pyrimidine derivatives, including their synthesis, protonation, and complex formation, provides a foundation for understanding how complex chemical compounds are developed and their potential applications in various scientific fields (Boča, Jameson, & Linert, 2011).

Electrochemical Technology and Ionic Liquids

The advancement in electrochemical technology using haloaluminate room-temperature ionic liquids for applications like electroplating and energy storage illustrates the broad applicability of chemical compounds in improving energy storage solutions and surface finishing techniques (Tsuda, Stafford, & Hussey, 2017).

Pesticide Toxicity and Environmental Health

Studies on the toxicity and environmental health impacts of chlorpyrifos and cypermethrin highlight the ongoing need for research into chemical compounds that can offer alternatives or mitigate the adverse effects of such widely used pesticides (Shaikh & Sethi, 2020).

Eigenschaften

IUPAC Name |

3-chloro-2,2-dimethyl-N-(2-pyridin-4-ylpyrimidin-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c1-14(2,9-15)13(20)19-11-5-8-17-12(18-11)10-3-6-16-7-4-10/h3-8H,9H2,1-2H3,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBVYCYKELCXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320937 | |

| Record name | 3-chloro-2,2-dimethyl-N-(2-pyridin-4-ylpyrimidin-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478039-72-4 | |

| Record name | 3-chloro-2,2-dimethyl-N-(2-pyridin-4-ylpyrimidin-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2538652.png)

![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2538661.png)

![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)